5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1275909-89-1) is a pyrazole-based compound with a molecular weight of 264.71 g/mol and a purity of 95% . Its structure features a pyrazole core substituted with a chloro group at position 5, an ethyl group at position 3, and a 4-methoxyphenyl group at position 1. The aldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing pharmacologically active derivatives.
Properties
IUPAC Name |
5-chloro-3-ethyl-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-12-11(8-17)13(14)16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQCRDWMZSDNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
The pyrazole ring is constructed by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. This reaction proceeds via Knorr pyrazole synthesis, where the hydrazine attacks the β-ketoester to form a hydrazone intermediate, which subsequently cyclizes to yield 3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-ol. The hydroxyl group at position 5 is later replaced by chlorine.
Reaction Conditions :
-
Solvent : Ethanol or acetic acid.
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Catalyst : Concentrated HCl or H₂SO₄.
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Temperature : Reflux (78–100°C).
Chlorination at Position 5
Chlorination of the pyrazole hydroxyl group is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred due to its superior selectivity and milder side reactions.
Optimized Chlorination Protocol
A mixture of 3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-ol (1 equiv) and POCl₃ (3 equiv) is refluxed in dry dichloromethane (DCM) for 4–6 hours. The reaction is quenched with ice-water, and the product is extracted with DCM, yielding 5-chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 40–50°C |
| Reaction Time | 4–6 hours |
| Yield | 80–90% |
| Purity (HPLC) | >95% |
The introduction of the aldehyde group at position 4 is accomplished via the Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) as the formylating agent and phosphorus oxychloride (POCl₃) as the activator.
Reaction Mechanism and Optimization
The chloro-pyrazole intermediate is treated with POCl₃ and DMF at 0–5°C to generate the Vilsmeier reagent in situ. The mixture is then heated to 80–90°C for 2–3 hours, resulting in formylation at the 4-position.
Critical Parameters :
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Molar Ratio : 1:3 (substrate:POCl₃).
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Solvent : Dry DCM or chlorobenzene.
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Workup : Neutralization with sodium acetate, extraction with ethyl acetate.
Yield and Characterization :
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Isolated Yield : 65–75%.
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¹H NMR (CDCl₃) : δ 10.2 (s, 1H, CHO), 7.8–6.9 (m, 4H, Ar-H), 2.6 (q, 2H, CH₂CH₃), 1.3 (t, 3H, CH₃).
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, cyclocondensation of 4-methoxyphenylhydrazine with ethyl acetoacetate under microwave conditions (100°C, 20 min) achieves 90% yield, compared to 6 hours under conventional heating.
One-Pot Sequential Reactions
Recent advances enable the integration of chlorination and formylation in a single pot. After cyclocondensation, POCl₃ and DMF are added sequentially without isolating intermediates, reducing purification steps and improving overall yield (70–75%).
Challenges and Optimization Strategies
Byproduct Formation During Formylation
Over-formylation or dimerization may occur at elevated temperatures. Mitigation strategies include:
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate) remains the standard for isolating the carbaldehyde. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing POCl₃ with PCl₃ in chlorination reduces costs but requires careful pH control to prevent hydrolysis. Pilot-scale studies report 85% yield using PCl₃ in toluene.
Waste Management
Phosphorus-containing byproducts are neutralized with aqueous NaOH, generating phosphate salts for safe disposal.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea under basic conditions.
Major Products
Oxidation: 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is investigated for its potential antimicrobial , anti-inflammatory , and anticancer properties. Pyrazole derivatives are known for their diverse biological activities, making them valuable in drug discovery:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit bacterial growth and show promise against various pathogens.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
- Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Agrochemicals
In agricultural chemistry, this compound serves as a crucial intermediate in the synthesis of fungicides and herbicides . Its derivatives are explored for efficacy in pest control and enhancing crop yields:
- Pesticide Development : The unique structure allows for modifications that can lead to more effective agrochemicals.
- Herbicide Formulation : Research into its derivatives shows promise in targeting specific weed species while minimizing harm to crops .
Material Science
The compound is also utilized in developing specialty materials, including:
- Polymers and Coatings : Its chemical properties enable the formulation of materials with improved durability and environmental resistance.
- Nanotechnology Applications : Pyrazole derivatives are being explored for their potential in nanomaterial synthesis, which could lead to innovative applications in electronics and catalysis .
Analytical Chemistry
In analytical chemistry, 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde acts as a reagent for detecting and quantifying other substances. This application is critical for quality control across various industries:
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of structurally related compounds:
Key Observations
The 4-methoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing chloro or phenoxy groups in analogs like 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This difference may alter reactivity in nucleophilic addition or redox reactions .
Synthetic Routes: The target compound can be synthesized via Vilsmeier–Haack formylation, a method also employed for 5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Phenoxy-substituted analogs (e.g., 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized via nucleophilic aromatic substitution under basic conditions (KOH/DMSO), highlighting the versatility of pyrazole carbaldehydes in derivatization .
Biological Relevance: Phenoxy and thiazole-containing derivatives (e.g., compounds in ) exhibit antifungal and insecticidal activities, likely due to enhanced hydrogen bonding and heterocyclic interactions. The target compound’s methoxy group may confer similar advantages, though specific studies are needed . Chlorophenyl-substituted analogs (e.g., 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) are intermediates in agrochemicals, suggesting that the target compound’s ethyl and methoxy groups could be optimized for pesticidal applications .
Crystallographic Insights: Pyrazole carbaldehydes often form hydrogen-bonded networks (e.g., N–H···O interactions in 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde). The methoxy group in the target compound may participate in C–H···O or π-stacking interactions, influencing crystal packing and solubility .
Biological Activity
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C12H11ClN2O2
- Molecular Weight : 250.68 g/mol
- CAS Number : 957354-73-3
Synthesis
The compound can be synthesized via the Vilsmeier-Haack reaction, which involves the chloromethylation of pyrazole derivatives. The synthesis typically yields moderate to high purity, as confirmed by spectral data (NMR, IR) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In particular, compounds similar to 5-chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde have shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound has been noted for its ability to inhibit biofilm formation, which is crucial in preventing chronic infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively researched:
- Cell Lines Tested : Various studies have evaluated the efficacy of compounds containing the pyrazole scaffold on multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- Inhibition Rates : The antiproliferative activity has shown promising results with IC50 values ranging from 0.01 µM to 0.46 µM for different derivatives, indicating strong potential against cancer cell proliferation .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| 5-Chloro derivative | MDA-MB-231 | 0.01 | Antiproliferative | |
| Ethyl derivative | HepG2 | 0.46 | Anticancer | |
| Pyrazole analog | Staphylococcus spp. | 0.22 | Antimicrobial |
The biological activity of pyrazole derivatives, including 5-chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is often attributed to their ability to interfere with cellular processes:
- Inhibition of Kinases : Many pyrazole compounds inhibit kinases involved in cell cycle regulation and apoptosis.
- Biofilm Disruption : By disrupting biofilm formation, these compounds enhance the efficacy of existing antibiotics against resistant strains.
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via the Vilsmeier-Haack reaction using 3-ethyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one as a precursor. Key steps include:
- Formylation : Chloro-substituted intermediates are generated using POCl₃ and DMF under reflux (60–80°C) .
- Substitution : The 5-chloro group is introduced via nucleophilic displacement with phenols or thiols in basic media (e.g., K₂CO₃/DMSO) . Yield optimization requires precise control of temperature, stoichiometry, and catalyst selection. For example, excess POCl₃ improves electrophilicity but may increase side reactions like over-chlorination .
Q. Which spectroscopic and crystallographic methods are most reliable for structural validation of this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions, with characteristic aldehyde proton signals at δ 9.8–10.2 ppm and aromatic protons in δ 6.8–8.0 ppm .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between pyrazole and aryl rings (e.g., 15–25° for 4-methoxyphenyl) .
- SHELX refinement (e.g., SHELXL-2018) is recommended for crystallographic data processing, with R-factor thresholds < 0.05 for high reliability .
Q. How does the 4-methoxyphenyl substituent affect the compound’s electronic properties and reactivity?
The electron-donating methoxy group stabilizes the pyrazole ring via resonance, increasing electron density at the aldehyde position. This enhances nucleophilic attack susceptibility (e.g., in Schiff base formation) . Computational studies (DFT) show reduced LUMO energy (-1.8 eV), favoring electrophilic interactions .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the Vilsmeier-Haack reaction for this compound?
Regioselective formylation at the 4-position arises from:
- Electrophilic Attack : The Vilsmeier reagent (Cl⁻-POCl₂-DMF complex) targets the most electron-rich pyrazole carbon (C4 due to ethyl and aryl substituents) .
- Steric Effects : Bulky 3-ethyl and 1-aryl groups hinder alternative reaction pathways, directing formylation to C4 . Contradictions in reported yields (50–85%) may stem from solvent polarity or competing side reactions (e.g., dimerization) .
Q. How can computational modeling predict biological activity of derivatives based on this scaffold?
- Molecular Docking : Pyrazole aldehyde derivatives show affinity for microbial targets (e.g., E. coli DNA gyrase) via H-bonding (aldehyde O) and hydrophobic interactions (aryl/ethyl groups) .
- QSAR Studies : Substituent hydrophobicity (logP) and polar surface area correlate with antifungal activity (R² = 0.89 in Aspergillus models) .
- ADMET Prediction : The 4-methoxy group improves metabolic stability but may reduce blood-brain barrier permeability .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole carbaldehyde derivatives?
Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM) arise from:
- Assay Variability : Differences in microbial strains, inoculum size, or growth media .
- Solubility Limits : Low aqueous solubility of hydrophobic derivatives (logP > 3.5) may understate in vitro activity . Normalization using standard protocols (e.g., CLSI guidelines) and solubility enhancers (DMSO/PEG) improves reproducibility .
Methodological Challenges and Solutions
Q. How can reaction byproducts (e.g., over-chlorinated species) be minimized during synthesis?
- Temperature Control : Maintain reflux at ≤80°C to avoid POCl₃ decomposition .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to suppress side reactions, improving yield from 65% to 82% .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the target compound with >95% purity .
Q. What advanced techniques characterize the compound’s solid-state behavior and polymorphism?
- DSC/TGA : Melting points (42–44°C) and decomposition profiles (≥200°C) confirm thermal stability .
- PXRD : Diffraction patterns distinguish polymorphs (e.g., monoclinic vs. orthorhombic) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) driving crystal packing .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
